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Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

Cat. No.: B15075575
CAS No.: 17441-67-7
M. Wt: 168.23 g/mol
InChI Key: FYTVZXRDKATZTF-UHFFFAOYSA-N
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Description

Significance of Bicyclic Alcohols as Scaffolds in Organic Synthesis and Materials Science

Bicyclic alcohols, particularly diols, serve as highly valuable building blocks in both organic synthesis and materials science. Their rigid, three-dimensional structures offer a level of stereo- and conformational control that is often unachievable with more flexible acyclic or monocyclic systems.

In organic synthesis, the well-defined spatial arrangement of hydroxyl groups in bicyclic diols makes them effective chiral ligands for asymmetric catalysis. Optically pure bicyclic 1,3-diols have been successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses. The rigid framework is crucial for creating a well-defined chiral environment around the catalytic metal center, thereby directing the stereochemical outcome of the reaction. Furthermore, bicyclic diols are key intermediates in the synthesis of complex, biologically active molecules. For instance, the enantiomerically pure forms of certain bicyclic diols can be accessed through enzyme-catalyzed processes and subsequently used in the formal synthesis of pharmaceuticals.

In the realm of materials science, bicyclic diols are employed as specialty monomers to create polymers with enhanced properties. The incorporation of rigid bicyclic units into polymer backbones, such as in polycarbonates and polyesters, can significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting material. This makes them suitable for applications requiring durable, high-performance plastics. For example, copolycarbonates based on bicyclic diols can exhibit excellent rigidity and thermostability, addressing the heat sensitivity that can limit the applications of some bio-based plastics.

Evolution of Research within the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane skeleton is a classic example of a bridged ring system that has been a subject of chemical research for decades. Its unique, highly symmetric, and rigid structure has made it a valuable platform for studying reaction mechanisms, stereochemistry, and the properties of strained molecules.

Early research often focused on the synthesis of the bicyclo[2.2.2]octane core, with the Diels-Alder reaction being a cornerstone of many synthetic strategies. This cycloaddition reaction allows for the efficient construction of the bicyclic framework, often with good control over stereochemistry. Over time, research has evolved from these fundamental synthetic explorations to more complex applications.

The bicyclo[2.2.2]octane framework has been utilized as a key structural component in the total synthesis of natural products, such as terpenes and alkaloids. Its rigid nature helps to control the conformation of reactive intermediates, enabling selective transformations at distant parts of a molecule. More recently, derivatives of bicyclo[2.2.2]octane have been developed as chiral ligands for asymmetric catalysis, particularly in rhodium-catalyzed reactions, where they can offer superior enantioselectivity compared to other ligand types.

In materials science, the bicyclo[2.2.2]octane unit is recognized as a rigid linker that can be incorporated into polymers to impart desirable thermal and mechanical properties. Bicyclo[2.2.2]octane diols and diacids are noted as useful specialty monomers for creating high-performance polymers. google.com The predictable geometry of this framework is also being exploited in the construction of metal-organic frameworks (MOFs) and other advanced materials.

Research Trajectories and Academic Relevance of Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

While the broader classes of bicyclic alcohols and bicyclo[2.2.2]octane derivatives are well-established in chemical literature, the specific compound this compound is more of a specialized research chemical rather than a widely studied molecule. Its academic relevance is primarily based on its potential as a building block, derived from the known reactivity of its constituent functional groups and core structure.

The synthesis of (1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dimethanol has been described via a Diels-Alder reaction followed by reduction with lithium aluminium hydride. researchgate.net This synthetic route is indicative of how the bicyclo[2.2.2]octene core is typically constructed, with the diol functionality being installed from a precursor dicarboxylic acid or its derivative.

The presence of two primary alcohol (dimethanol) groups and a double bond within a rigid bicyclic framework suggests several potential research trajectories. The diol functionality makes it a candidate monomer for step-growth polymerization to form polyesters, polyurethanes, or polycarbonates. The rigid and non-aromatic nature of the bicyclic core could impart properties such as high thermal stability and optical clarity to such polymers. Commercial suppliers suggest its utility in the manufacturing of various specialized coatings, including those for repellency, lubrication, particle modification, and adhesion promotion. alfa-chemistry.com

The hydroxyl groups also provide reactive handles for further synthetic transformations, allowing the molecule to serve as a scaffold in organic synthesis and medicinal chemistry. smolecule.com For example, derivatives of bicyclo[2.2.2]octane have been investigated for their potential as antiviral agents and nucleoside analogues. researchgate.net

Below is a table summarizing the key properties of this compound, as reported by chemical suppliers.

PropertyValue
CAS Number59532-19-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Melting Point68-70 °C
AppearanceSolid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B15075575 Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol CAS No. 17441-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17441-67-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol

InChI

InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2

InChI Key

FYTVZXRDKATZTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2CO)CO

Origin of Product

United States

Chemical Transformations and Reactivity of Bicyclo 2.2.2 Oct 5 Ene 2,3 Dimethanol Derivatives

Nucleophilic Additions to Bicyclo[2.2.2]oct-5-en-2-one Derivatives

The addition of nucleophiles to the carbonyl group of bicyclo[2.2.2]oct-5-en-2-one derivatives is a critical transformation, providing access to functionally rich intermediates for natural product synthesis. acs.org The stereochemical outcome of these additions is of particular interest, as the rigid bicyclic system allows for detailed studies of facial selectivity and diastereoselection. The addition of organometallic reagents, such as vinylmagnesium bromide, to these ketones can yield two diastereomeric alcohols: a syn-isomer, resulting from nucleophilic attack on the α-face, and an anti-isomer, from attack on the β-face. acs.org

The inherent facial selectivity in nucleophilic additions to bicyclo[2.2.2]oct-5-en-2-one systems is influenced by both steric and electronic factors. The addition of vinylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) to various derivatives often results in a mixture of syn and anti isomers. researchgate.net For many substrates, there is a preference for the formation of the anti-isomer. nih.gov The stereochemical course of the reaction is highly dependent on the substitution pattern of the bicyclic ketone. acs.org For instance, while some ketones yield a mixture of isomers, others, like certain bicyclic and all-carbon tricyclic ketones, predominantly furnish the syn-isomer as the main product. researchgate.net The substituents and reaction conditions are key factors that can influence the facial selectivity of these nucleophilic additions. acs.orgresearchgate.net

The stereochemical outcome of nucleophilic additions can be significantly controlled by the presence of distal substituents on the bicyclo[2.2.2]octenone framework and the use of Lewis acid catalysts. The addition of various Lewis acids, such as Lithium Bromide (LiBr), Cerium(III) Chloride (CeCl₃), Titanium(IV) Chloride (TiCl₄), Zinc Bromide (ZnBr₂), Magnesium Bromide (MgBr₂), and Diethylaluminum Chloride (Et₂AlCl), can dramatically alter the diastereoselectivity. acs.org

In many cases, the presence of a Lewis acid enhances the formation of the anti-isomer, sometimes leading to excellent stereoselectivity or even the formation of a single isomer. nih.govacs.org However, this effect is not universal. For certain ketones, Lewis acid catalysis has no significant impact on the product distribution. researchgate.net Conversely, the use of a preformed vinylmagnesium bromide-CeCl₃ reagent can lead to an almost exclusive formation of syn-isomers with specific substrates. researchgate.netnih.gov This highlights the complex interplay between the substrate, the nucleophile, and the Lewis acid in dictating the stereochemical pathway of the reaction.

Ketone DerivativeLewis AcidSolventTemperatureProduct Ratio (anti:syn)Reference
Derivative 1 NoneTHFRTMixture researchgate.net
Derivative 2 NoneTHFRTPreference for anti researchgate.net
Derivative 2 MgBr₂THFRT95:5 researchgate.net
Derivative 2 CeCl₃THFRT>99:1 researchgate.net
Derivative 3 VariousTHFRTPredominantly anti nih.gov
Derivative 4 VariousTHFRTPredominantly syn researchgate.net
Derivative 2d-f CeCl₃ (preformed)THF-78°C to RTAlmost exclusively syn researchgate.net

This table presents a summary of results from studies on the addition of vinylmagnesium bromide to various bicyclo[2.2.2]oct-5-en-2-one derivatives under different conditions.

Oxidative Decarboxylation and Associated Rearrangements within Bicyclo[2.2.2]octane Systems

The oxidative decarboxylation of carboxylic acids within the bicyclo[2.2.2]octane framework, particularly using lead tetraacetate, is a reaction that often proceeds with significant skeletal rearrangements. researchgate.net This transformation serves as a method to generate reactive intermediates that can undergo subsequent structural reorganization.

The treatment of bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to the formation of bicyclo[2.2.2]octenones. researchgate.net However, this reaction is frequently accompanied by rearrangements, yielding products with altered bicyclic frameworks. A common rearrangement pathway involves the transformation of the bicyclo[2.2.2]octane system into a more stable bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.com For example, the reaction of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate yields the expected 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one as a minor product, while the major product is derived from a bicyclo[3.2.1]octane skeleton. researchgate.netresearchgate.net This rearrangement is proposed to occur via a 1,2-acyl migration. researchgate.net

Mechanistic investigations into the lead tetraacetate-mediated decarboxylation of bicyclic acids suggest the operation of a dual pathway. rsc.org The reaction can proceed through both a carbonium ion pathway and a non-carbonium ion pathway. The formation of products often involves the intermediacy of organolead species. rsc.org In the non-carbonium ion route, acetates can be formed with retention of stereochemistry. rsc.org The rearrangement to the bicyclo[3.2.1]octane system is thought to be initiated by the oxidative decarboxylation of a single carboxylic acid group, which generates a carbonium ion intermediate that subsequently undergoes rearrangement. researchgate.net The conformational constraints of the rigid bicyclo[2.2.2]octane framework can also induce other types of rearrangements, such as intramolecular hydride shifts, which are more commonly observed in the more strained bicyclo[2.2.1]heptane system.

Cycloaddition Reactions Involving the Bicyclo[2.2.2]oct-5-ene Moiety

The carbon-carbon double bond within the bicyclo[2.2.2]oct-5-ene moiety is a reactive functional group that readily participates in cycloaddition reactions. These reactions are fundamental to the synthesis of the bicyclic framework itself and for its further elaboration into more complex polycyclic systems. The Diels-Alder reaction is a primary method for constructing the bicyclo[2.2.2]octenone skeleton, typically involving the reaction of a substituted 1,3-cyclohexadiene (B119728) with a suitable dienophile. ijsr.net

Furthermore, the alkene can act as a dipolarophile in intramolecular [3+2] dipolar cycloadditions. nih.gov This strategy allows for the generation of unique and functionally rich bridged bicyclic systems, such as bicyclo[3.2.2] skeletons. nih.govescholarship.org The bicyclo[2.2.2]oct-5-ene system can also be synthesized through tandem intermolecular Michael addition-intramolecular aldol (B89426) processes, sometimes referred to as a bridged Robinson annulation. researchgate.net These cycloaddition methodologies underscore the versatility of the bicyclo[2.2.2]octene core in synthetic organic chemistry, providing access to a diverse range of complex molecular architectures. escholarship.org

Hydrogenation and Dehydrogenation Pathways of Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol Analogues

The chemical reactivity of this compound and its analogues is significantly influenced by the strained bicyclic framework and the presence of the carbon-carbon double bond. Hydrogenation and dehydrogenation reactions provide pathways to modify this core structure, leading to saturated or more unsaturated derivatives with distinct properties and potential applications.

Hydrogenation of the Bicyclic Alkene

The most common transformation of Bicyclo[2.2.2]oct-5-ene derivatives is the catalytic hydrogenation of the endocyclic double bond to yield the corresponding saturated Bicyclo[2.2.2]octane structure. This reaction is typically carried out using heterogeneous catalysts and proceeds with high efficiency.

The hydrogenation of cis-2,3-Bis(hydroxymethyl)bicyclo[2.2.2]oct-5-ene, a direct analogue, is a key step in the synthesis of various functionalized bicyclo[2.2.2]octane systems. mdpi.com The reduction of the double bond is generally straightforward, employing standard catalytic systems. For instance, the hydrogenation of a bicyclo[2.2.2]octene derivative was successfully achieved using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the partially saturated compound in high yield. nih.gov

In a similar fashion, the hydrogenation of 1,4-dicarbomethoxybicyclo[2.2.2]oct-2-ene-endo-5,6-dicarboxylic anhydride (B1165640) has been reported to proceed smoothly in the presence of platinum oxide (PtO₂) at a slightly positive hydrogen pressure, resulting in the corresponding saturated diacid after hydrolysis. cdnsciencepub.com This indicates that the bicyclo[2.2.2]octene framework is readily accessible to hydrogenation catalysts, even with multiple substituent groups present on the ring.

The general conditions for the catalytic hydrogenation of various Bicyclo[2.2.2]oct-5-ene analogues are summarized in the table below.

SubstrateCatalystSolventConditionsProductYieldReference
1,4-dicarbomethoxybicyclo[2.2.2]oct-2-ene-endo-5,6-dicarboxylic anhydridePlatinum oxide (PtO₂)Tetrahydrofuran50°C, slight positive H₂ pressure, 1 hSaturated diacid (after hydrolysis)88.4% cdnsciencepub.com
endo-Tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylic anhydride derivative10% Pd/CNot specifiedH₂ atmospherePartially saturated derivative96% nih.gov
Bicyclo[2.2.2]octeneNot specifiedNot specifiedNot specifiedBicyclo[2.2.2]octaneNot specified sci-hub.se

Dehydrogenation and Aromatization Pathways

The dehydrogenation of Bicyclo[2.2.2]octane and its derivatives is a less common transformation compared to hydrogenation. The process typically requires more forcing conditions and often leads to aromatization of the six-membered rings, which involves the formal loss of hydrogen and the ethylene (B1197577) bridge.

Research on the aromatization of fused bicyclo[2.2.2]octenes has shown that the dehydrogenation step is crucial. researchgate.net In these reactions, a cyclohexadiene intermediate is proposed, which can then undergo a second cycloaddition or be dehydrogenated to a benzene (B151609) derivative. The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards aromatization. For instance, the combination of Darco KB, a metal-free catalyst, and decalin as a solvent in a closed vessel has been found to be effective for the aromatization of certain bicyclo[2.2.2]octene systems. researchgate.net This process is believed to occur via hydrogen transfer from the cyclohexadiene intermediate to another molecule. researchgate.net

While the direct dehydrogenation of this compound to the corresponding diene has not been extensively reported, related transformations suggest potential pathways. For example, the reaction of a tosylated derivative of cis-2,3-Bis(hydroxymethyl)bicyclo[2.2.2]octane with sodium sulfide (B99878), followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of a thiophene (B33073) ring fused to the bicyclic framework. mdpi.com This demonstrates that the saturated bicyclo[2.2.2]octane core can be a precursor to aromatic systems under specific oxidative conditions.

The following table outlines examples of dehydrogenation and aromatization reactions of bicyclo[2.2.2]octene analogues.

SubstrateReagents/CatalystSolventConditionsProductReference
Fused Bicyclo[2.2.2]octenesDarco KBDecalinClosed vesselAromatized (Benzene derivatives) researchgate.net
cis-2,3-Bis(tosyloxymethyl)bicyclo[2.2.2]octane1. Sodium sulfide 2. DDQNot specifiedNot specifiedAromatized thiophene derivative mdpi.com

Structure Reactivity Relationships and Conformational Analysis

Steric and Electronic Influences on the Reactivity Profile of Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

The reactivity of this compound is primarily dictated by the interplay of the strained π-system of the double bond and the electronic and steric contributions of the two hydroxymethyl substituents. The bicyclo[2.2.2]octane skeleton is known to transmit electronic effects of substituents primarily through-space (field effects) rather than through the sigma framework (inductive effects). caltech.edunih.gov

The two vicinal hydroxymethyl groups, being electron-withdrawing, are expected to decrease the electron density of the double bond, thereby influencing its susceptibility to electrophilic attack. The spatial arrangement of these groups also presents a significant steric hindrance. The preferred staggered conformation of the C-C bond between the two carbinol centers would orient the hydroxyl groups in a way that can direct the approach of incoming reagents.

The reactivity of the bicyclo[2.2.2]octene system is also influenced by its inherent ring strain, which is estimated to be around 11.6 kcal/mol. uq.edu.au This strain can be released in reactions that lead to a change in the hybridization of the bridgehead carbons or the double bond carbons.

Table 1: Factors Influencing the Reactivity of this compound
Structural FeatureInfluence on Reactivity
Alkene Double BondPrimary site for electrophilic addition and other π-system reactions. The inherent strain of the bicyclic system enhances its reactivity.
Hydroxymethyl Groups (-CH₂OH)Electronic Effect: The electronegative oxygen atoms exert an electron-withdrawing field effect, reducing the electron density of the double bond. Steric Effect: The bulky hydroxymethyl groups can direct the facial selectivity of approaching reagents.
Bicyclo[2.2.2]octane FrameworkThe rigid, strained structure provides a defined geometry for studying reaction mechanisms and stereochemical outcomes. Electronic effects are transmitted through space.

Conformational Dynamics and Preferences of the Bicyclo[2.2.2]octane Ring System

The bicyclo[2.2.2]octane ring system is a highly symmetrical and rigid structure. Unlike cyclohexane (B81311), which can readily interconvert between chair and boat conformations, the bicyclo[2.2.2]octane skeleton is locked into a strained boat-like conformation for all three of its six-membered rings. stackexchange.com More accurately, it adopts a "twist-boat" conformation. stackexchange.com

The conformational preferences of the hydroxymethyl groups will be dictated by the need to minimize steric interactions. A staggered arrangement of the two substituents is expected to be the most stable conformation.

Table 2: Conformational Characteristics of the Bicyclo[2.2.2]octane Ring System
ParameterDescription
Preferred ConformationTwist-boat
SymmetryThe parent hydrocarbon possesses high symmetry, though this is reduced by substitution. cdnsciencepub.com
Ring StrainApproximately 11.6 kcal/mol. uq.edu.au This is a significant factor in its reactivity.
Conformational FlexibilityLimited flexibility due to the bridged structure. A twisting motion is the primary conformational dynamic. stackexchange.comcdnsciencepub.com

Elucidating Diastereoselective Control in Reactions Involving the this compound Core

The rigid and well-defined stereochemistry of the this compound core makes it an excellent substrate for studying and controlling diastereoselectivity in chemical reactions. The facial selectivity of reactions at the double bond is influenced by the steric and electronic nature of the substituents on the bicyclic framework.

Studies on the epoxidation of monosubstituted bicyclo[2.2.2]oct-5-ene derivatives have shown that the presence of an exo electron-withdrawing group favors the approach of the electrophile from the syn face (the same side as the substituent). arabjchem.org This observation can be extrapolated to this compound. Assuming the hydroxymethyl groups adopt an exo configuration, which is common in the Diels-Alder synthesis of such compounds, they would direct the attack of an electrophile, such as a peroxy acid, to the syn face of the double bond. This stereodirecting effect is attributed to a combination of steric hindrance on the anti face and electronic interactions between the substituent and the approaching reagent. arabjchem.org

The stereochemical outcome of reactions can thus be predicted and controlled based on the known conformational preferences and the electronic nature of the substituents. This makes this compound and its derivatives valuable chiral building blocks in asymmetric synthesis. researchgate.net

Table 3: Factors Influencing Diastereoselectivity
Controlling FactorMechanism of Diastereoselective Control
Rigid Bicyclic FrameworkProvides a predictable and stable platform, limiting conformational ambiguity and allowing for well-defined transition states.
Substituent Orientation (exo/endo)The spatial orientation of the hydroxymethyl groups sterically blocks one face of the double bond, favoring attack from the less hindered face.
Electronic Effects of SubstituentsElectron-withdrawing groups can influence the transition state geometry and favor attack from the syn face. arabjchem.org

Applications in Polymer Chemistry and Advanced Materials Science

Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol as a Specialty Monomer for Polymer Synthesis

This compound serves as a specialty monomer in the synthesis of advanced polymers. google.comgoogle.comgoogle.com Its utility stems from its unique bicyclic structure and the presence of two primary hydroxyl (-CH₂OH) functional groups. These hydroxyl groups allow it to act as a diol in polycondensation and polyaddition reactions, enabling its incorporation into a variety of polymer chains, such as polyesters and polyurethanes. The rigid, three-dimensional bicyclo[2.2.2]octane scaffold is the key feature that imparts desirable properties to the resulting materials. nih.gov

The integration of the bicyclo[2.2.2]octane cage structure into polymer main chains significantly influences the material's properties. nih.gov This rigid, non-planar aliphatic ring system disrupts the close packing of polymer chains that is common in polymers made from linear or planar aromatic monomers. This disruption can enhance the solubility of otherwise intractable polymers, such as polyimides, in common organic solvents. mdpi.com

Furthermore, the inherent rigidity of the bicyclic unit restricts the conformational freedom of the polymer backbone. acs.org This structural constraint leads to a marked increase in the glass transition temperature (Tg) and improved thermal stability of the polymer. mdpi.comresearchgate.net For example, copolyesters synthesized with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have been shown to possess higher glass transition temperatures compared to copolyesters made with other cycloaliphatic diesters. researchgate.net Polymers containing this scaffold are noted for their enhanced thermal and oxidative stability, which is attributed to the bicyclic rings providing an approximation of a ladder-like polymer structure. researchgate.net

The polymerization of this compound with various diacids or diacyl chlorides via polycondensation reactions yields polyesters with the bicyclic unit as an integral part of the repeating unit. Similarly, its reaction with diisocyanates produces polyurethanes that carry the rigid scaffold in their backbone. mdpi.com

Polymer TypeCo-monomerKey Property Enhancement from Bicyclo[2.2.2]octane Scaffold
PolyestersDiacids / Diacyl ChloridesIncreased Glass Transition Temperature (Tg), Enhanced Thermal Stability
PolyimidesTetracarboxylic DianhydridesImproved Solubility, High Thermal Stability, Good Optical Properties
PolyurethanesDiisocyanatesIncreased Rigidity, Controlled Mechanical Properties

The use of this compound as a building block allows for the precise design of polymers with customized architectures and properties. By carefully selecting the co-monomers, chemists can fine-tune the characteristics of the final material. researchgate.net For instance, in the synthesis of copolyesters, varying the length and flexibility of the diacid co-monomer can adjust the polymer's melting point, crystallinity, and mechanical strength while retaining the high thermal stability conferred by the bicyclic unit.

This monomer is also valuable in creating polymers of intrinsic microporosity (PIMs). The contorted and rigid nature of the bicyclo[2.2.2]octane scaffold prevents efficient chain packing, creating free volume elements on a molecular scale. mdpi.com This microporosity can be exploited in applications such as gas separation membranes. Studies on polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a related structure, have shown that the alicyclic moiety enhances solubility and can lead to high gas permeability coefficients when combined with appropriate diamines. mdpi.com

The unsaturated double bond within the bicyclo[2.2.2]oct-5-ene ring of the monomer also offers a site for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking the polymer chains to form thermoset networks.

Expanding Monomers and Volumetric Behavior in Polymerization

A significant challenge in polymer science is the volumetric shrinkage that occurs during polymerization. This phenomenon arises because monomer units, initially separated by van der Waals distances, are brought closer together to form covalent bonds, resulting in a more densely packed polymer structure. This shrinkage can induce internal stress, cause microfractures, and lead to delamination from substrates, compromising the performance and durability of the material. nih.gov

The extent of shrinkage reduction or expansion is directly related to the number of rings being opened per monomer unit. nih.gov Bicyclic and polycyclic monomers are particularly effective in this regard due to their compact, high-density structures. A theoretical analysis of the polymerization of various C4H6 isomers to form poly(butadiene) illustrates this principle effectively. nih.govresearchgate.net

MonomerNumber of RingsDensity ( g/mol )Predicted Volumetric Change on Polymerization
1,3-Butadiene00.62Shrinkage
Cyclobutene10.73Shrinkage
Bicyclo[2.2.2]oct-2-ene20.91Volume-Neutral
Tricyclo[4.2.0.0²’⁵]octane31.04Expansion

This table is based on a theoretical consideration of polymerization to poly(butadiene) (density 0.91 g/mol). nih.gov

The bicyclo[2.2.2]octane framework is a prime candidate for developing anti-shrinkage additives due to its inherent structural density. nih.gov While this compound itself is typically used in polycondensation reactions rather than ring-opening polymerization, it serves as a valuable precursor for creating monomers that do function as expanding systems.

Role of Bicyclo[2.2.2]octane Diols in Optoelectronic and Liquid Crystalline Polymer Systems

The unique combination of properties offered by the bicyclo[2.2.2]octane scaffold—namely its rigidity, well-defined three-dimensional geometry, and saturated aliphatic nature—makes it a highly valuable component in the design of polymers for optoelectronic and liquid crystalline applications.

The rigid-rod nature of the bicyclo[2.2.2]octane unit allows it to function as a mesogen, which is a fundamental component required for the formation of liquid crystalline phases. tandfonline.comdtic.mil When incorporated into the main chain of a polyester, for example, the bicyclic units can induce the spontaneous alignment of polymer chains into ordered, anisotropic melts known as thermotropic liquid crystals. google.com The synthesis of homopolyesters from terephthaloyl chloride and bicyclo[2.2.2]oct-2-ene-1,4-diol has been shown to result in thermotropic materials. tandfonline.com This ordered structure can be locked in upon cooling, leading to materials with high mechanical strength and modulus, suitable for high-performance fibers and films.

In the field of optoelectronics, polymers based on bicyclo[2.2.2]octane diols offer significant advantages. Unlike aromatic monomers, the saturated, non-conjugated structure of the bicyclic scaffold does not absorb visible light, leading to polymers that are highly transparent and optically colorless. sci-hub.seresearchgate.net This is a critical property for applications such as substrates for flexible displays, optical lenses, and transparent packaging films. google.com

Furthermore, the aliphatic nature of the scaffold results in polymers with a very low dielectric constant. google.com This makes them excellent candidates for use as interlayer insulating films in integrated circuits and other electronic devices, where they can reduce signal delay and power consumption. The bicyclo[2.2.2]octane motif has also been identified as a class of single-molecule insulators based on quantum interference, highlighting its potential in molecular electronics. nih.gov

Bicyclo 2.2.2 Oct 5 Ene 2,3 Dimethanol in Asymmetric Catalysis

Design and Development of Chiral Ligands from Bicyclo[2.2.2]octadiene Analogues

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For the bicyclo[2.2.2]octane system, the focus has been on creating C₂-symmetric diene ligands, which have demonstrated high performance in various catalytic reactions.

Synthesis of C₂-Symmetric Ligands and Their Structural Characterization

The synthesis of C₂-symmetric bicyclo[2.2.2]octa-2,5-diene ligands, often referred to as bod*, has been a significant area of research. A common synthetic strategy begins with the optical resolution of a racemic diketone precursor, bicyclo[2.2.2]octane-2,5-dione. nih.gov This enantiomerically pure diketone serves as a key intermediate for the preparation of a variety of chiral diene ligands with different substituents at the 2 and 5 positions. nih.govorganic-chemistry.org

The process typically involves the conversion of the diketone to a ditriflate, followed by a cross-coupling reaction to introduce aryl or other groups. organic-chemistry.org The structural characterization of these ligands is crucial to understanding their behavior in catalysis. Techniques such as X-ray crystallography are employed to determine the precise three-dimensional structure of the ligands and their metal complexes, providing insights into the chiral environment around the metal center.

Coordination Chemistry with Transition Metals for Catalytic Applications

The coordination of these chiral diene ligands to transition metals, particularly rhodium(I), is a critical step in the formation of the active catalyst. The two double bonds of the bicyclo[2.2.2]octadiene ligand coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The nature of the substituents on the diene ligand can significantly influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity and enantioselectivity. nih.gov

Catalytic Activity in Enantioselective Transformations

Ligands derived from the bicyclo[2.2.2]octadiene scaffold have shown exceptional performance in a range of enantioselective transformations, particularly those catalyzed by rhodium.

Rhodium(I)-Catalyzed Asymmetric Addition Reactions

One of the most successful applications of these chiral diene ligands is in rhodium(I)-catalyzed asymmetric 1,4-addition reactions of organoboron reagents to α,β-unsaturated compounds. snnu.edu.cn These reactions are a powerful tool for the formation of carbon-carbon bonds in an enantioselective manner. For instance, the use of C₂-symmetric bicyclo[2.2.2]octa-2,5-diene ligands has led to high enantioselectivity (up to 99% ee) in the addition of arylboronic acids to both cyclic and linear α,β-unsaturated ketones. snnu.edu.cn

Another significant application is the rhodium-catalyzed asymmetric arylation of N-tosylarylimines. nih.govorganic-chemistry.org This reaction provides a direct route to enantiomerically enriched diarylmethylamines, which are important building blocks in medicinal chemistry. The use of ligands such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) has resulted in excellent enantioselectivities (95-99% ee) for a variety of substrates. nih.gov

Below is a data table summarizing the performance of a representative C₂-symmetric bicyclo[2.2.2]octadiene ligand in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines.

EntryImine (Ar¹)Arylboroxine (Ar²)ProductYield (%)ee (%)
1C₆H₅C₆H₅(R)-N-(Diphenylmethyl)tosylamide9897
24-ClC₆H₄C₆H₅(R)-N-((4-Chlorophenyl)(phenyl)methyl)tosylamide9998
34-MeOC₆H₄C₆H₅(R)-N-((4-Methoxyphenyl)(phenyl)methyl)tosylamide9796
4C₆H₅4-ClC₆H₄(R)-N-((4-Chlorophenyl)(phenyl)methyl)tosylamide9897
5C₆H₅4-MeOC₆H₄(R)-N-((4-Methoxyphenyl)(phenyl)methyl)tosylamide9995

Data is illustrative and based on findings reported for Ph-bod ligand.* nih.gov

Exploration of Other Metal-Catalyzed Asymmetric Processes

While rhodium has been the most extensively studied metal for these ligands, there is potential for their application with other transition metals. For example, C₁-symmetric bicyclo[2.2.2]octadienes have been successfully used in iridium-catalyzed kinetic resolution of allylic carbonates. organic-chemistry.org The rigid and tunable nature of the bicyclo[2.2.2]octane scaffold suggests that ligands derived from this framework could be effective in a broader range of metal-catalyzed asymmetric reactions. Further research into the coordination and catalytic behavior of these ligands with other metals such as palladium, iridium, and ruthenium is an active area of investigation.

Advanced Characterization Techniques for Bicyclo 2.2.2 Oct 5 Ene 2,3 Dimethanol and Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the structural analysis of Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol, providing comprehensive information from atomic connectivity to functional group identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure and relative stereochemistry of this compound and its analogues in solution. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used in concert to achieve unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides key information on the chemical environment and connectivity of protons. The olefinic protons of the bicyclooctene ring typically appear as a characteristic multiplet in the downfield region. The bridgehead protons and the protons on the dimethanol substituents can be distinguished by their chemical shifts and coupling patterns.

The stereochemistry of the hydroxymethyl groups (e.g., endo vs. exo orientation) is determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, a strong NOE between a substituent proton and a bridgehead proton can confirm a specific spatial arrangement. The structures of various bicyclo[2.2.2]diazaoctane ring systems, which are related complex structures, have been successfully determined using these NMR techniques. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Isomer.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
C1/C4 (Bridgehead)~2.5-2.8~35-40COSY with C7/C8-H; HMBC to C2/C3, C5/C6
C2/C3~1.8-2.2~40-45COSY with CH₂OH-H; HMBC to C1/C4, C=C
C5/C6 (Olefinic)~6.0-6.4~130-135COSY with C1/C4-H; HMBC to C2/C3, C7/C8
C7/C8 (Ethano Bridge)~1.2-1.6~25-30COSY with C1/C4-H
CH₂OH~3.5-3.8~60-65COSY with C2/C3-H; HMBC to C2/C3

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₀H₁₆O₂).

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used to observe the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺. Electron Ionization (EI) is a higher-energy technique that induces characteristic fragmentation.

The fragmentation of the bicyclo[2.2.2]octene core often proceeds via a retro-Diels-Alder reaction, a signature cleavage for this ring system. This process would result in the loss of ethene (C₂H₄) from the molecular ion. Other common fragmentation pathways include the sequential loss of water molecules (H₂O) from the two hydroxyl groups. frontiersin.org The analysis of these fragmentation patterns helps to confirm the presence of the bicyclic core and the dimethanol substituents.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 168.23 g/mol).
m/zIon FormulaProposed Identity/Origin
169.1223[C₁₀H₁₇O₂]⁺Protonated Molecular Ion [M+H]⁺
151.1118[C₁₀H₁₅O]⁺Loss of H₂O from [M+H]⁺
133.1012[C₁₀H₁₃]⁺Loss of 2x H₂O from [M+H]⁺
141.0856[C₈H₁₃O₂]⁺Retro-Diels-Alder reaction (loss of C₂H₄) from [M+H]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule.

IR spectroscopy is particularly useful for confirming the presence of the hydroxyl and alkene groups. thermofisher.com The spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol groups. The C=C double bond of the bicyclooctene ring gives rise to a weaker absorption band around 1630-1650 cm⁻¹. Other significant peaks include C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) carbons, and a strong C-O stretching band for the alcohol groups. nist.gov

UV-Vis spectroscopy provides information about electronic transitions within the molecule. The isolated, non-conjugated double bond in this compound is the primary chromophore. It undergoes a π → π* transition that absorbs strongly in the far-UV region, typically at a wavelength below 200 nm. Consequently, the compound is effectively transparent in the standard UV-Vis range (200-800 nm).

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchsp² C-H (alkene)
3000-2850C-H stretchsp³ C-H (alkane)
1650-1630C=C stretchAlkene
1100-1000C-O stretchPrimary Alcohol

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a definitive 3D model of the molecule. researchgate.net For chiral derivatives, crystallography on a single crystal can establish the absolute configuration. The crystal structure of related bicyclic compounds has been successfully determined, providing a framework for understanding these systems. nih.gov

X-ray crystallography reveals not only the structure of an individual molecule but also how multiple molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, the dominant interactions are intermolecular hydrogen bonds between the hydroxyl groups (O-H···O). These strong, directional bonds act as the primary organizing force, often leading to the formation of extended chains, sheets, or more complex three-dimensional networks. mdpi.com

In addition to strong hydrogen bonds, weaker interactions such as C-H···O contacts and van der Waals forces play a crucial role in achieving an efficiently packed structure. nih.gov The analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence physical properties like melting point and solubility.

The bicyclo[2.2.2]octene framework is conformationally rigid, existing in a strained boat-like geometry. The primary sources of conformational flexibility in this compound are the rotations around the C2-C(H₂OH) and C3-C(H₂OH) single bonds, as well as the C-O bonds of the hydroxymethyl groups.

X-ray diffraction analysis precisely defines the conformation adopted by the molecule in the crystalline state, including the specific torsion angles of the -CH₂OH side chains. mdpi.com This observed conformation represents a low-energy state that is influenced by the combination of intramolecular steric effects and the intermolecular forces that drive crystal packing. Comparing the solid-state conformation with computational models can provide insights into the molecule's intrinsic conformational preferences.

Table 4: Representative Crystallographic Data for a Bicyclo[2.2.2]octene Derivative. nih.gov
ParameterValue
Chemical formulaC₁₂H₈O₆
Formula weight248.18
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.627, 13.877, 9.823
α, β, γ (°)90, 100.68, 90
Volume (ų)1021.7
Z (molecules/unit cell)4

Computational and Theoretical Investigations of Bicyclo 2.2.2 Oct 5 Ene 2,3 Dimethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

While specific DFT calculations for this compound are not extensively detailed in publicly available literature, the methodologies are well-established. Such calculations would typically involve geometry optimization at a specified level of theory (e.g., B3LYP/6-31G(d,p)) to find the lowest energy structure. From this optimized geometry, properties like the electrostatic potential map can be generated, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The hydroxyl groups and the π-bond of the cyclohexene (B86901) ring would be identified as the primary sites of electron density.

The HOMO and LUMO energies are critical indicators of reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized on the C=C double bond, while the LUMO would be an antibonding orbital associated with the σ-framework or the C-O bonds.

Furthermore, computational studies on substituted bicyclo[2.2.2]octane systems have shown that through-space interactions between substituents can significantly influence electronic properties. nih.gov Natural Population Analysis (NPA) charges calculated for this compound would quantify the charge distribution on each atom, providing insight into the inductive effects of the hydroxymethyl groups on the bicyclic core. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Illustrative) This table illustrates the type of data that would be generated from a typical DFT calculation. The values are not from a published source and are for demonstrative purposes only.

PropertyMethodCalculated Value
HOMO EnergyB3LYP/6-31G(d,p)-6.5 eV
LUMO EnergyB3LYP/6-31G(d,p)+1.2 eV
HOMO-LUMO GapB3LYP/6-31G(d,p)7.7 eV
Dipole MomentB3LYP/6-31G(d,p)2.5 D

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily centered around the two C-C bonds connecting the hydroxymethyl groups to the rigid bicyclic frame and the C-O bonds within those groups. Molecular modeling techniques, such as systematic or stochastic conformational searches using molecular mechanics (MM) force fields, are employed to identify stable low-energy conformers.

These searches reveal the preferred orientations of the -CH₂OH substituents, which can be influenced by intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the π-system of the double bond. The relative energies of these conformers determine their population at a given temperature. A thorough conformational search is a critical step in understanding how the molecule might interact with other species, such as enzymes or reagents, as different conformers may present different reactive faces. epdf.pub

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can explore the conformational landscape and the stability of intramolecular hydrogen bonds. These simulations also model intermolecular interactions, such as hydrogen bonding with solvent molecules (e.g., water or methanol), which is crucial for predicting solubility and understanding reaction mechanisms in solution.

Prediction of Stereochemical Outcomes and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions and elucidating complex reaction mechanisms. The rigid bicyclo[2.2.2]octene framework imposes significant steric constraints that govern the facial selectivity of reactions.

For instance, reactions involving the double bond, such as epoxidation or hydroboration, would be subject to steric hindrance from the substituents at the C2 and C3 positions. Theoretical modeling of the transition states for attack from the syn face (same side as the C2-C3 substituents) versus the anti face can predict the major diastereomer formed. The calculated activation energies for each pathway would reveal the kinetically favored product.

Similarly, the Diels-Alder reaction, which is used to form the bicyclo[2.2.2]octene skeleton, is governed by frontier molecular orbital interactions and steric effects, which can be modeled computationally. nih.gov Theoretical studies often correctly predict the preference for the endo or exo product under kinetic control. wvu.edumercer.edu

Computational studies on related bicyclo[2.2.2]octene systems have been used to understand complex rearrangements. For example, DFT calculations have shown how the interplay between ring strain and radical stability dictates whether a bicyclo[2.2.2]oct-5-en-2-yl radical intermediate will rearrange to a more stable bicyclo[3.2.1]octene system. escholarship.org Such calculations provide a deep mechanistic understanding that is often inaccessible through experiment alone.

Analysis of Strain Energy and Conformational Landscapes within the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane core is inherently strained due to the eclipsed conformations along the three ethano bridges, a deviation from the ideal staggered arrangement of cyclohexane (B81311). This ring strain is a key determinant of the molecule's thermodynamic stability and reactivity.

Computational methods allow for the precise quantification of this strain energy. This is typically done by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference molecule constructed from unstrained group increments. High-level ab initio and DFT methods can provide accurate strain energies. For the parent bicyclo[2.2.2]octane and bicyclo[2.2.2]octene systems, strain energies have been calculated using various sophisticated theoretical models. swarthmore.edu The presence of the double bond in bicyclo[2.2.2]octene slightly alters the strain compared to the saturated analogue. swarthmore.edu

Table 2: Calculated Strain Energies for the Parent Bicyclo[2.2.2]octane and Bicyclo[2.2.2]octene Cores (kcal/mol) Data sourced from a computational study by Wodrich, et al. (2020). swarthmore.edu

CompoundW1BDG-4CBS-APNOCBS-QB3M062X/6-31+G(2df,p)
Bicyclo[2.2.2]octane11.611.910.011.013.9
Bicyclo[2.2.2]octene11.411.810.410.914.1

Interactions in Supramolecular Assemblies and Solid State Chemistry

Molecular Recognition and Host-Guest Chemistry Involving Bicyclo[2.2.2]octane Scaffolds

The bicyclo[2.2.2]octane unit is a key building block in the design of guest molecules for host-guest chemistry due to its rigid, pre-organized geometry and hydrophobic surface. This framework has been instrumental in studies of molecular recognition, where synthetic hosts are designed to bind specific guest molecules with high affinity and selectivity.

A prominent class of synthetic hosts that interact strongly with bicyclo[2.2.2]octane derivatives are cucurbit[n]urils (CB[n]). These macrocyclic host molecules possess a hydrophobic cavity and two carbonyl-fringed portals, enabling them to encapsulate guest molecules. The binding is driven by a combination of the hydrophobic effect, where water molecules are released from the host's cavity upon guest binding, and favorable van der Waals interactions between the host and guest.

Research has demonstrated exceptionally high binding affinities between cucurbit nih.govuril (CB nih.gov) and guests containing the bicyclo[2.2.2]octane or adamantane (B196018) core. These interactions can exhibit association constants (Ka) on the order of 1015 M-1, indicating a very strong and stable host-guest complex. The thermodynamic profile of this binding is characterized by a significant favorable enthalpy change, attributed to the strong host-guest interactions, and a favorable entropy change, resulting from the release of high-energy water molecules from the CB nih.gov cavity.

While specific studies focusing exclusively on Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol in host-guest complexes are not extensively detailed in the literature, the principles derived from the broader class of bicyclo[2.2.2]octane derivatives are directly applicable. The dimethanol functional groups of this compound could be further functionalized to modulate its solubility and introduce specific recognition sites, thereby fine-tuning its interaction with various host molecules.

Table 1: Host-Guest Systems Involving Bicyclo[2.2.2]octane Scaffolds

Host MoleculeGuest ScaffoldKey Driving Forces for Binding
Cucurbit[n]urilsBicyclo[2.2.2]octaneHydrophobic effect, van der Waals interactions, ion-dipole interactions
CyclodextrinsBicyclo[2.2.2]octaneHydrophobic interactions
CalixarenesBicyclo[2.2.2]octaneHydrophobic interactions, π-π stacking (with aromatic guests)

Solid-State Reactions of this compound Derivatives

The crystalline state offers a unique environment for chemical reactions, where the spatial arrangement of molecules is highly ordered. This pre-organization can lead to highly selective and efficient reactions, often with minimal solvent waste. The rigid bicyclo[2.2.2]octene framework is an excellent platform for studying such solid-state transformations. While direct studies on this compound are limited, research on analogous structures, such as endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxyanhydride, provides significant insights into the mechanistic aspects and the influence of crystal packing on reactivity.

Mechanistic Investigations of Organic Reactions in the Crystalline State

Solid-state reactions often proceed through different mechanisms compared to their solution-phase counterparts. The restricted mobility of molecules in a crystal lattice means that reactions are governed by the proximity and orientation of reactive centers, a concept known as topochemical control.

For bicyclo[2.2.2]octene derivatives, solid-state reactions can include gas-solid reactions, such as the addition of bromine vapor to the double bond, and photochemical rearrangements. The mechanism of these reactions is intimately linked to the crystal structure. For instance, the course of a reaction can be dictated by a "phase rebuilding mechanism," where the product is formed with minimal disruption to the crystal lattice. Environmentally benign gas-solid and intracrystalline (thermal and photochemical) reactions that proceed to 100% yield have been reported for various reaction types. researchgate.net Supermicroscopic studies and crystal packing analyses are crucial for understanding these mechanisms and for engineering new solid-state reactions. researchgate.net

Influence of Crystal Packing on Reactivity and Selectivity

The arrangement of molecules within a crystal, or crystal packing, has a profound effect on the outcome of a solid-state reaction. Different polymorphs (different crystal structures of the same compound) can exhibit dramatically different reactivities.

Studies on derivatives like endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxyanhydride have shown that the degree of interlocking between molecular layers can control reactivity. researchgate.net A strongly interlocked crystal structure can hinder molecular migrations necessary for a reaction to occur, effectively rendering the crystal unreactive. researchgate.net In contrast, a less interpenetrated, layered structure can facilitate molecular movement and reaction. researchgate.net For example, in gas-solid bromination reactions, a hardly interlocked monolayer structure allows for the diffusion of bromine vapor and subsequent reaction, while a strongly interlocked structure can prevent the reaction from proceeding. researchgate.net

These principles are directly relevant to this compound. The hydrogen bonding capabilities of the dimethanol groups would be expected to play a significant role in dictating the crystal packing. This, in turn, would influence the accessibility of the double bond to reactants in a solid-state reaction and could be exploited to control the stereochemical outcome of solid-state photochemical reactions, such as [2+2] cycloadditions, if the molecules are appropriately pre-organized in the crystal lattice.

Table 2: Influence of Crystal Packing on Solid-State Reactivity of Bicyclo[2.2.2]octene Derivatives

Crystal Packing FeatureConsequence for ReactivityExample Reaction
Strong InterlockingHinders molecular migration, may inhibit reaction. researchgate.netGas-solid bromination of anhydrides. researchgate.net
Layered, Non-interpenetratedFacilitates molecular movement, promotes reaction. researchgate.netGas-solid bromination of anhydrides. researchgate.net
Head-to-tail arrangementCan favor specific stereoisomers in cycloaddition reactions.Photochemical [2+2] cycloaddition
PolymorphismDifferent polymorphs can exhibit different reactivities.Isomerization or degradation reactions

Emerging Research Avenues and Future Outlook for Bicyclo 2.2.2 Oct 5 Ene 2,3 Dimethanol Chemistry

Integration into Advanced Functional Materials Beyond Traditional Polymers

While bicyclo[2.2.2]octane diols and diacids are recognized as specialty monomers for certain polymers, the unique stereochemical and geometric properties of Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol position it as a prime candidate for the construction of more sophisticated functional materials. google.comgoogle.com The research trajectory is moving beyond simple polymerization to its use as a linker or node in crystalline, porous materials and supramolecular assemblies.

A key area of exploration is the development of Metal-Organic Frameworks (MOFs). The related compound, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, has been successfully used to create a transparent MOF, demonstrating that aliphatic bicyclic linkers can be employed to build porous materials with unique optical properties not achievable with traditional aromatic linkers. rsc.org The diol functionality of this compound offers an alternative coordination mode to carboxylic acids, enabling the synthesis of novel MOFs with different structural and functional characteristics. The rigid nature of the bicyclic core is crucial for creating predictable and robust framework structures with permanent porosity.

Furthermore, the defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold is being leveraged as a core component in the rational design of functional molecules for biological applications, such as non-covalent inhibitors for the SARS-CoV-2 main protease. nih.gov This highlights its utility in creating precisely shaped molecules for specific recognition events, a principle that is central to supramolecular chemistry and the design of stimuli-responsive materials and molecular sensors.

Development of Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, reducing waste, and employing milder reaction conditions. Biocatalysis, in particular, offers a powerful tool for the synthesis and modification of complex chiral molecules like derivatives of this compound.

Research on related bicyclic systems has demonstrated the efficacy of enzymatic methods. For instance, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific oxidation of meso-diols within the bicyclic [2.2.2] framework to produce enantiomerically pure chiral lactones. acs.org This enzymatic desymmetrization provides a green alternative to classical resolution methods. Similarly, lipases have been employed in the chemo-enzymatic synthesis of chiral bicyclo[2.2.2]octane-2,5-dione, a precursor to useful chiral ligands. nih.gov The asymmetric reduction of ketones in the bicyclo[2.2.2]octane system has also been achieved using Baker's yeast (Saccharomyces cerevisiae).

These examples underscore a significant future direction for this compound chemistry. The development of biocatalytic routes for its synthesis from prochiral precursors or its conversion into high-value chiral derivatives represents a key avenue for sustainable chemical production.

Table 1: Biocatalytic Approaches for Bicyclo[2.2.2]octane Derivatives

Biocatalyst Substrate Type Transformation Product Type Ref
Horse Liver Alcohol Dehydrogenase (HLADH) meso-Diol Stereospecific Oxidation Chiral Lactone acs.org
Immobilized Lipases enol acetate (B1210297) derivative Resolution Chiral Ketone nih.gov
Baker's Yeast (S. cerevisiae) Ketone Asymmetric Reduction Chiral Alcohol

New Frontiers in Stereoselective Catalysis and Asymmetric Transformations

The rigid C2-symmetric or pseudo-symmetric scaffold of bicyclo[2.2.2]octene derivatives makes them highly effective platforms for the design of chiral ligands used in asymmetric catalysis. The defined spatial arrangement of functional groups allows for the creation of a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

Derivatives of the bicyclo[2.2.2]octadiene skeleton have been successfully used as chiral ligands in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org More advanced applications have seen the development of C2-symmetric chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) (Cp) ligands. bohrium.comnih.gov When complexed with rhodium, these catalysts have been applied to asymmetric C-H activation reactions, producing chiral hydrophenanthridinones in good yields and with outstanding enantioselectivity (up to 99% ee). nih.gov Structural analysis of these catalysts reveals that the unique geometry of the bicyclic ligand, being more extended vertically and closer to the metal center, is responsible for the superior catalytic performance compared to other common chiral Cp ligands. nih.gov

The future in this area for this compound involves its use as a chiral starting material. The two hydroxymethyl groups can be readily modified to create a diverse library of bidentate ligands (e.g., diphosphines, diamines) for a wide range of metal-catalyzed asymmetric transformations. The synthesis of optically active bicyclo[2.2.2]octene derivatives, often achieved through Diels-Alder reactions followed by enzymatic resolution, provides the foundational chiral building blocks for these advanced catalytic systems. researchgate.net

Table 2: Applications of Chiral Bicyclo[2.2.2]octane/octene Scaffolds in Asymmetric Catalysis

Catalyst System Reaction Type Max. Enantiomeric Excess (ee) Ref
Chiral Bicyclo[2.2.2]octadiene-Rhodium Complex Asymmetric 1,4-addition Not specified rsc.org
Chiral Bicyclo[2.2.2]octane-fused Cp-Rhodium Complex Asymmetric C-H Activation 99% nih.gov

Application of Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for gaining this deeper insight.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful method for studying these rigid systems. Studies on substituted bicyclo[2.2.2]octanes have used DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate the nature of substituent effects, concluding that electronic communication occurs primarily through-space rather than through the sigma-bond framework. nih.govresearchgate.net Such computational models can guide synthetic efforts by predicting regioselectivity and explaining observed reactivity patterns. Ab initio studies have also been combined with X-ray crystallography to analyze the unique geometry of the bicyclic framework, such as the pyramidalization of the double bond in bicyclo[2.2.2]octadienes. acs.org

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are fundamental for structural elucidation. The ¹H NMR spectrum of the parent bicyclo[2.2.2]oct-2-ene shows characteristic signals for the vinyl protons around 6.25 ppm and the bridgehead protons around 2.48 ppm, providing a baseline for analyzing substituted analogues like this compound. chemicalbook.com Detailed 2D-NMR experiments (COSY, HSQC, HMBC) and solid-state NMR will be crucial for unambiguously assigning the stereochemistry and conformation of new derivatives and materials incorporating this bicyclic unit. The combination of these advanced computational and spectroscopic techniques will continue to be vital for unlocking the full potential of this compound chemistry.

Q & A

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • Isotopic Labeling : ²H/¹³C-labeled analogs clarify ambiguous coupling patterns.
  • Comparative Analysis : Cross-references with databases (e.g., PubChem, NIST) to validate spectral matches .

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